
Ganirelix acetate
Descripción general
Descripción
Ganirelix acetate is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist derived from native GnRH with amino acid substitutions at positions 1, 2, 3, 6, 8, and 10 . It competitively blocks pituitary GnRH receptors, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby preventing premature ovulation during controlled ovarian hyperstimulation (COH) in assisted reproductive technology (ART) . Approved in Europe in 2001, it is administered subcutaneously at 250 µg/day starting on day 5–8 of ovarian stimulation .
Métodos De Preparación
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Condensation
Ganirelix acetate is synthesized via solid-phase peptide synthesis (SPPS) using chloromethylated polystyrene/divinylbenzene resin (Merrifield resin) as the solid support . The process begins with the condensation of Boc-D-alanine (I) with the resin (II) using cesium carbonate, forming Boc-D-ala-RESIN (III) . This step establishes the foundational peptide-resin matrix for subsequent amino acid additions.
Sequential Amino Acid Coupling
The synthesis proceeds through iterative cycles of deprotection and coupling:
-
Deprotection : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the Boc (tert-butyloxycarbonyl) protecting group from the resin-bound peptide .
-
Activation and Coupling : Dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) activates the incoming Boc-protected amino acids for coupling .
The sequence of amino acids added is as follows:
-
Boc-L-proline (IV)
-
Nα-Boc-Nω,N'ω-diethyl-L-homoarginine (VI)
-
Boc-L-leucine (VIII)
-
Nα-Boc-Nω,N'ω-diethyl-D-homoarginine (X)
-
Boc-L-tyrosine (XII)
-
N-Boc-O-benzyl-L-serine (XIV)
-
Boc-(3-pyridyl)-D-alanine (XVI)
-
Boc-4-chloro-D-phenylalanine (XVIII)
Each coupling step yields intermediate peptide-resin complexes (V, VII, IX, XI, XIII, XV, XVII, XIX, XXI) .
Final Deprotection and Cleavage
After completing the decapeptide sequence, the resin-bound peptide (XXI) undergoes:
-
TFA Deprotection : Removes side-chain protecting groups.
-
Acetylation : Acetic anhydride acetylates the N-terminus.
-
Ammonolysis : Treatment with ammonia in methanol cleaves the peptide from the resin and forms the C-terminal amide .
Chromatographic Purification Methods
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude this compound is purified using RP-HPLC with octadecylsilane (C18)-bonded silica columns . Two optimized protocols are documented:
Table 1: Chromatographic Conditions for this compound Purification
Embodiment 1: Acetate Solution Preparation
-
Sample Preparation : 125 g crude peptide (HPLC purity 92.95%) dissolved in 400 mL purified water and 400 mL glacial acetic acid, filtered through 0.45 μm membrane .
-
Elution : Isocratic elution at 95:5 (A:B) for 50 minutes, yielding a purity of 98.2% .
Embodiment 2: Refined Product Preparation
-
Gradient Elution : Stepwise increase to 85:15 (A:B) enhances separation efficiency, achieving 99.1% purity .
Industrial-Scale Production Considerations
Automated Synthesis Systems
Industrial production employs automated SPPS systems (e.g., Vega 296 synthesizers) to standardize coupling cycles and minimize human error . Large-scale reactors (5.0 L capacity) facilitate batch processing of up to 1 kg resin .
Solvent and pH Optimization
-
Reaction Solvent : Water is preferred over organic solvents to reduce toxicity and improve yield .
-
pH Control : Maintaining pH 5.0–6.0 during acetylation prevents peptide aggregation .
Analytical Validation of Synthesis
Hydrolysis and Amino Acid Analysis
-
Acid Hydrolysis : 6 M HCl with 1% phenol at 100°C for 24 hours liberates constituent amino acids.
-
Derivatization : 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reagent enables UV detection of amino acids via HPLC.
Table 2: Amino Acid Composition of this compound
Amino Acid | Molar Ratio |
---|---|
D-Alanine | 2 |
L-Proline | 1 |
L-Tyrosine | 1 |
D-4-Chloro-Phenylalanine | 1 |
L-Serine | 1 |
D/L-Homoarginine | 2 |
Challenges and Innovations in Synthesis
Toxicity Mitigation
Replacing traditional solvents (e.g., dichloromethane) with aqueous acetic acid reduces occupational hazards .
Purity Enhancement
Multi-step HPLC purification (Embodiment 2) achieves >99% purity, meeting pharmacopeial standards .
Análisis De Reacciones Químicas
Synthetic Routes and Reaction Mechanisms
Ganirelix acetate is synthesized via solid-phase peptide synthesis (SPPS) with optimized coupling, deprotection, and side-chain modification steps.
Optimized Reaction Conditions
A comparative study of synthesis parameters revealed the following optimal conditions :
Experiment | Molar Ratio | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
6 | 1:2:1% | 25 | 3 | 55 | 99.65 |
8 | 1:2:1% | 35 | 3 | 40 | 99.50 |
Higher yields (55%) and purity (99.65%) were achieved at 25°C with a 3-hour reaction time .
Metabolic Pathways and Degradation Reactions
This compound undergoes enzymatic cleavage in vivo, producing peptide fragments without hepatic cytochrome P450 involvement .
Primary Metabolites
- 1-4 and 1-6 Peptide Fragments : Identified in feces (17.1–18.4% of dose) .
- Intact Compound : 50–70% remains in plasma 4 hours post-IV administration .
Pharmacokinetic Parameters
Parameter | Single Dose (Mean ± SD) | Multiple Dose (Mean ± SD) |
---|---|---|
t₁/₂ (h) | 12.8 ± 4.3 | 16.2 ± 1.6 |
Cₘₐₓ (ng/mL) | 14.8 ± 3.2 | 11.2 ± 2.4 |
AUC (ng·h/mL) | 96 ± 12 | 77.1 ± 9.8 |
Steady-state serum concentrations are achieved after 3 days of dosing .
Stability and Degradation Under Environmental Stress
This compound’s stability is influenced by temperature, humidity, and solvent composition.
Solubility and Solvent Compatibility
Solvent | Solubility (mg/mL) | Stability |
---|---|---|
Ethanol | 0.25 | Stable for 24 hours |
DMSO | 30 | Stable for >1 week |
PBS (pH 7.2) | 10 | Stable for ≤24 hours |
Thermal and Humidity Stress
Exposure to 40°C/75% RH for 14 days caused:
- Secondary Structure Changes : Reduced α-helix content from 28% to 18% (CD spectroscopy) .
- Aggregation : Increased β-sheet formation observed via FTIR .
Degradation Pathways
- Enzymatic Hydrolysis : Cleavage at Tyr⁵-Ser⁶ and Ser⁶-D-homoArg⁷ bonds .
- Oxidative Stress : No significant degradation under ambient O₂ .
Critical Analysis of Reaction Byproducts
Aplicaciones Científicas De Investigación
Pharmacological Properties
Ganirelix acetate functions by inhibiting premature luteinizing hormone (LH) surges, which are critical in preventing the premature maturation of ovarian follicles. This mechanism allows for better control over the timing of ovulation and enhances the success rates of assisted reproductive technologies.
- Molecular Structure : this compound has a molecular weight of 1570.4 and is characterized by high aqueous solubility and stability due to D-amino acid substitutions. It exhibits a ninefold higher receptor-binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant of .
Controlled Ovarian Hyperstimulation
This compound is primarily utilized in COH protocols for IVF. Studies have demonstrated its effectiveness in reducing the duration of treatment and the amount of gonadotropins required compared to other GnRH agonists.
- Efficacy : In a comparative study involving 240 women undergoing IVF, those treated with this compound required significantly less gonadotropin and had earlier human chorionic gonadotropin (hCG) administration compared to those receiving leuprolide acetate. The clinical pregnancy rate was also higher in the ganirelix group, particularly among women under 35 years .
- Safety : this compound has shown a favorable safety profile with fewer injection site reactions compared to leuprolide acetate. In trials, moderate and severe reactions were reported at rates of 11.9% and 0.6% for ganirelix versus 24.4% and 1.1% for leuprolide .
Prevention of Premature LH Surges
The primary indication for this compound is the prevention of premature LH surges during ovarian stimulation cycles.
- Clinical Trials : A phase III trial demonstrated that ganirelix effectively suppressed LH surges without significant differences in oocyte retrieval rates or pregnancy outcomes compared to leuprolide acetate . Another study confirmed that no patients experienced premature LH surges when treated with ganirelix .
Comparative Studies
In addition to its primary applications, various studies have compared ganirelix with other GnRH antagonists:
Case Studies and Research Findings
Several case studies have documented the successful application of this compound in clinical settings:
- Study on Infertile Women : A prospective randomized controlled study involving 236 women demonstrated that a newly developed pre-filled syringe of ganirelix showed comparable IVF outcomes to traditional formulations, confirming its efficacy and safety .
- Long-term Effects : Research has indicated that ganirelix's effects on hormone suppression are reversible, making it suitable for patients requiring temporary hormonal modulation during fertility treatments .
Mecanismo De Acción
Ganirelix (acetato) actúa bloqueando competitivamente los receptores de la hormona liberadora de gonadotropinas en las gonadotropas hipofisarias. Esta acción suprime rápida y reversiblemente la secreción de la hormona luteinizante y la hormona folículoestimulante. A diferencia de los agonistas de la hormona liberadora de gonadotropinas, Ganirelix (acetato) no causa un aumento inicial en los niveles de gonadotropina, lo que lo hace efectivo para prevenir los aumentos prematuros de la hormona luteinizante .
Comparación Con Compuestos Similares
Pharmacokinetics :
- Absorption : 91.1% bioavailability after subcutaneous injection, reaching peak serum concentration in ~1 hour .
- Excretion : 75.1% via feces and 22.1% via urine over 288 hours; urinary excretion completes within 24 hours .
Ganirelix Acetate vs. Letrozole
Letrozole, an aromatase inhibitor, is used off-label for ovarian hyperstimulation syndrome (OHSS) prevention.
This compound vs. Medroxyprogesterone Acetate (MPA)
MPA, a progesterone receptor agonist, inhibits LH surges in oocyte donation cycles.
This compound vs. GnRH Agonists (e.g., Leuprolide Acetate)
GnRH agonists induce pituitary downregulation, whereas antagonists like ganirelix provide immediate suppression.
This compound vs. Other GnRH Antagonists (e.g., Cetrorelix)
Limited direct comparisons exist, but cetrorelix shares similar mechanisms.
This compound vs. New Formulations (Ganilever®)
Ganilever®, a biosimilar, showed non-inferiority to ganirelix (Orgalutran®):
- LH Surge Prevention : 0% vs. 2.5% (P=0.25) .
- Oocyte Yield : 12.0 ± 6.4 vs. 11.8 ± 6.3 (P=0.73) .
- Safety : Identical profiles .
Market and Competitive Landscape
Actividad Biológica
Ganirelix acetate is a synthetic decapeptide classified as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily utilized in assisted reproductive technology (ART), particularly for controlled ovarian hyperstimulation (COH) in in vitro fertilization (IVF) protocols. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.
This compound functions by competitively binding to GnRH receptors in the pituitary gland, effectively inhibiting the release of pituitary gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade results in:
- Rapid Suppression : A swift and reversible reduction in gonadotropin secretion, preventing premature LH surges during ovarian stimulation.
- Specificity : Ganirelix exhibits a ninefold higher binding affinity for GnRH receptors compared to native GnRH, with a dissociation constant () of 0.4 nM .
- No Initial Gonadotropin Release : Unlike GnRH agonists, ganirelix does not trigger an initial release of endogenous gonadotropins, aligning with its antagonist properties .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals critical insights into its absorption and elimination:
- Administration : Typically administered via subcutaneous injection.
- Absorption : Achieves maximum serum concentrations approximately one hour post-injection with an absolute bioavailability exceeding 90% .
- Half-Life : The elimination half-life ranges from 12.8 to 16.2 hours depending on single or multiple doses, allowing for once-daily dosing in clinical settings .
- Steady State : Steady-state concentrations are reached within 2 to 3 days of daily administration .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Single Dose (250 mcg) | Multiple Dose (250 mcg) |
---|---|---|
(h) | 1.1 | 1.1 |
(h) | 12.8 | 16.2 |
(ng/mL) | 14.8 | 11.2 |
AUC (ng•h/mL) | 96 | 77.1 |
Clearance (L/h) | 2.4 | 3.3 |
Volume of Distribution (L) | 43.7 | 76.5 |
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in comparison to traditional GnRH agonists like leuprolide acetate in IVF protocols:
- Comparison Studies : In a retrospective cohort study involving 247 women undergoing IVF, ganirelix was associated with significantly lower gonadotropin requirements and earlier administration of human chorionic gonadotropin (hCG) .
- Pregnancy Rates : Among women under 35 years, the clinical pregnancy rate per initiated cycle was significantly higher in the ganirelix group (27% vs. 12% for leuprolide), indicating enhanced reproductive outcomes .
Case Study Insights
A prospective randomized study involving patients with polycystic ovarian syndrome (PCOS) highlighted that ganirelix resulted in similar oocyte quality compared to agonist protocols but required significantly less FSH and shorter stimulation duration . This suggests that ganirelix may offer logistical and financial advantages in ART settings.
Safety Profile
This compound has been deemed safe for use in clinical settings:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Ganirelix acetate as a GnRH antagonist, and how does it suppress LH surges in controlled ovarian hyperstimulation (COH)?
this compound competitively binds to pituitary GnRH receptors, blocking endogenous GnRH signaling and suppressing LH secretion. Its synthetic decapeptide structure includes amino acid substitutions (positions 1, 2, 3, 6, 8, 10) that enhance receptor antagonism. This rapid, reversible suppression prevents premature LH surges during COH, enabling controlled follicular development. Pharmacodynamic studies confirm its dose-dependent inhibition of LH, with steady-state serum concentrations achieved after 3 days of administration .
Q. What are the standard pharmacokinetic parameters of this compound, and how do they influence dosing protocols?
this compound exhibits linear pharmacokinetics (125–500 µg dose range) with 91.1% bioavailability after subcutaneous injection. Peak serum concentrations occur within 1 hour, and protein binding is 81.9%. Excretion occurs primarily via feces (75.1%) and urine (22.1%), with a mean volume of distribution of 43.7 L. These parameters support once-daily dosing starting on Day 6–7 of recombinant FSH therapy, as validated in Phase III trials .
Q. How is this compound integrated into COH protocols for IVF, and what are the key clinical endpoints?
this compound (250 µg/day) is initiated on Day 6–7 of recombinant FSH administration and continued until hCG trigger. Key endpoints include:
- Follicle size (≥17 mm diameter via ultrasound).
- Serum LH and estradiol (E2) levels.
- Prevention of premature LH surges (<10 mIU/mL). Clinical trials show optimal pregnancy rates at 250 µg, with median E2 levels of 1,160 pg/mL on hCG day .
Advanced Research Questions
Q. How can researchers address contradictions in study outcomes when comparing this compound to other LH surge suppression agents (e.g., medroxyprogesterone acetate)?
A 2019 RCT compared Ganirelix (0.25 mg/day) with oral MPA (10 mg/day) in oocyte donors. While MPA showed comparable oocyte yield (15.1 vs. 14.6 MII), pregnancy rates were lower (31% vs. 46%). Researchers must consider confounding factors (e.g., endometrial effects of MPA) and design studies with rigorous blinding, stratification by ovarian reserve, and freeze-all protocols to isolate drug-specific outcomes .
Q. What methodological considerations are critical for dose-finding studies of this compound in diverse patient populations?
Dose-ranging studies (e.g., Protocol 38602) should:
- Use adaptive trial designs to adjust FSH/Ganirelix ratios based on individual follicular response.
- Monitor LH suppression thresholds (e.g., <1.0 mIU/mL for high-risk patients).
- Stratify cohorts by BMI, age, and ovarian reserve to assess pharmacokinetic variability. Studies note that doses >250 µg reduce E2 levels (e.g., 441 pg/mL at 2,000 µg), compromising endometrial receptivity .
Q. How should researchers interpret discrepancies between in vitro binding assays and in vivo efficacy of this compound?
In vitro assays report an IC50 of 3.6 nM for GnRH receptor antagonism, but in vivo efficacy depends on:
- Protein binding and tissue distribution.
- Interaction with endogenous FSH/LH dynamics.
- Individual variability in cytochrome P450 metabolism. Bridging this gap requires physiologically based pharmacokinetic (PBPK) modeling and population pharmacokinetic analyses .
Q. What experimental designs are optimal for evaluating this compound’s safety in preclinical models, given its teratogenic risks?
Animal studies in pregnant rats/rabbits (10–30 µg/day) showed increased litter resorption but no fetal abnormalities. Researchers should:
- Use longitudinal designs to assess post-treatment ovarian recovery.
- Monitor progesterone rebound and corpus luteum function.
- Conduct multi-generational studies to rule out epigenetic effects .
Q. Methodological Guidance
- Data Analysis : Use mixed-effects models to account for repeated hormone measurements (LH, E2) in COH trials. Reference Table II (Protocol 38602) for dose-response trends .
- Statistical Power : For non-inferiority trials (e.g., MPA vs. Ganirelix), set margins (e.g., -3 MII) based on historical data and use two-sided t-tests with α=0.05 .
- Ethical Considerations : Exclude participants with PCOS or low ovarian reserve to reduce heterogeneity, as per inclusion criteria in key trials .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-SATRDZAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129311-55-3 | |
Record name | Ganirelix acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANIRELIX ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.